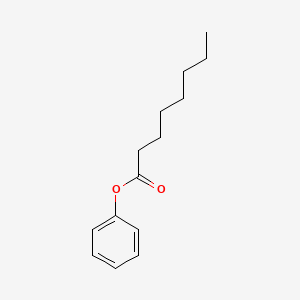

Phenyl octanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZSVGXZAPNCSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282052 | |

| Record name | Phenyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-78-3 | |

| Record name | NSC23962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl octanoate CAS number and molecular weight

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of phenyl octanoate, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound is an ester formed from phenol and octanoic acid. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Citation(s) |

| CAS Number | 5457-78-3 | [1] |

| Molecular Formula | C₁₄H₂₀O₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Octanoic acid, phenyl ester; Phenyl caprylate | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. This section outlines protocols for its enzymatic synthesis and characterization by Gas Chromatography-Mass Spectrometry (GC-MS).

The enzymatic synthesis of this compound offers a green chemistry approach with high selectivity, often utilizing lipases as biocatalysts. This method avoids the harsh conditions and byproducts associated with traditional chemical synthesis[2].

Materials:

-

Octanoic acid

-

Phenol

-

Organic solvent (e.g., hexane)[3]

-

Shaking incubator

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of octanoic acid and phenol in hexane. Molar concentrations can be optimized, with literature suggesting ranges around 0.8 M for the alcohol and 0.267 M for the acyl donor as a starting point[3].

-

Enzyme Addition: Add the immobilized lipase to the substrate solution. The enzyme concentration is a critical parameter to optimize, with effective ranges often between 2-7% (w/v)[3].

-

Incubation: Incubate the reaction mixture in a thermostatically controlled shaker. The temperature and reaction time should be optimized for the specific lipase used. A common starting point is 30°C for 120 minutes[3].

-

Reaction Monitoring: The progress of the esterification can be monitored by taking aliquots at different time intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[3].

-

Product Isolation: After the reaction reaches the desired conversion, the immobilized enzyme can be easily removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified using column chromatography to obtain high-purity this compound.

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound[2].

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for fatty acid ester analysis (e.g., HP-5MS)[4].

Protocol:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent, such as ethanol or hexane[4].

-

Injection: Inject a small volume (e.g., 1-2 µL) of the sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization[4].

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the capillary column. A typical temperature program might start at 60°C and ramp up to 250°C at a rate of 5°C/min[4].

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (commonly by electron impact at 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio[4].

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST)[4]. The retention time from the gas chromatogram provides an additional layer of identification.

Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Caption: Workflow for the analysis of this compound using GC-MS.

Applications in Research and Drug Development

While this compound itself is not a widely documented therapeutic agent, its structural characteristics make it relevant to drug development in several ways:

-

Drug Delivery: The hydrophobic nature of the phenyl and octanoyl moieties makes it a candidate for incorporation into hydrophobic cores of drug delivery systems like nanoparticles or liposomes. This can aid in the encapsulation of poorly water-soluble drugs[2].

-

Prodrug Design: The ester linkage in this compound can be susceptible to enzymatic or chemical hydrolysis in vivo. This principle is fundamental in prodrug design, where a labile ester group can be used to mask a functional group of a parent drug to improve its pharmacokinetic properties, with the ester being cleaved to release the active drug at the target site.

-

Metabolic Studies: Isotopically labeled versions of this compound can be used in metabolic tracing studies to investigate fatty acid metabolism and related pathways[2].

References

Phenyl Octanoate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl octanoate (CAS No. 5457-78-3) is an aromatic ester with potential applications in various fields, including as a fragrance component, a synthetic intermediate, and in the formulation of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and quality control. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for determining its solubility, and a workflow diagram to illustrate the process.

This compound Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on general chemical principles and available data for structurally similar esters. It is important to note that for precise quantitative applications, experimental determination of solubility in the specific solvent and conditions of interest is highly recommended.

| Solvent | Chemical Class | Qualitative Solubility | Notes |

| Alcohols | |||

| Methanol | Polar Protic | Soluble (Expected) | This compound is expected to be soluble in short-chain alcohols. |

| Ethanol | Polar Protic | Soluble (Expected) | Esters are generally soluble in alcohols. |

| Ketones | |||

| Acetone | Polar Aprotic | Soluble (Expected) | The polarity of acetone is suitable for dissolving esters like this compound. |

| Ethers | |||

| Diethyl Ether | Nonpolar | Soluble (Expected) | This compound, having a significant nonpolar character, is expected to be soluble in diethyl ether. |

| Chlorinated Solvents | |||

| Chloroform | Nonpolar | Soluble (Expected) | Chloroform is a good solvent for many organic compounds, including esters. |

| Esters | |||

| Ethyl Acetate | Polar Aprotic | Soluble (Expected) | "Like dissolves like" principle suggests good solubility. |

| Amides | |||

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (Expected) | A versatile polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Sulfoxides | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (Expected) | DMSO is a powerful solvent for a wide array of organic materials.[1][2][3] |

| Hydrocarbons | |||

| Hexane | Nonpolar | Soluble (Expected) | The long alkyl chain of the octanoate moiety suggests solubility in nonpolar hydrocarbon solvents. For the related compound phenethyl octanoate, hexane was found to be an effective solvent.[4] |

| Toluene | Nonpolar (Aromatic) | Soluble (Expected) | The presence of the phenyl group in this compound suggests good solubility in aromatic solvents. |

| Aqueous Solvents | |||

| Water | Polar Protic | Insoluble (Expected) | Esters with long carbon chains are generally insoluble in water. |

Experimental Protocol: Gravimetric Determination of this compound Solubility

This protocol outlines a reliable gravimetric method for the quantitative determination of this compound solubility in an organic solvent at a specific temperature.

1. Principle

A saturated solution of this compound is prepared in the chosen organic solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. From these measurements, the solubility can be calculated.

2. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath (e.g., water bath, incubator)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance (readable to at least 0.1 mg)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

-

Desiccator

3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A magnetic stirrer or shaker can be used.

-

-

Sample Collection:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

-

Filter the collected solution through a syringe filter directly into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4. Calculation

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution taken) * 100

5. Safety Precautions

-

Always work in a well-ventilated area or under a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

References

Phenyl Octanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for phenyl octanoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the chemical properties, potential degradation pathways, and analytical methodologies relevant to ensuring the integrity of this compound.

Introduction to this compound

This compound (C₁₄H₂₀O₂) is an ester of phenol and octanoic acid. It is a valuable compound in various research and industrial applications. Understanding its stability profile is critical for ensuring the reliability and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures to maintain its quality and purity over time.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol [1][2] |

| Appearance | Colorless liquid |

| IUPAC Name | This compound[2] |

| CAS Number | 5457-78-3[2] |

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound, like other esters, is hydrolysis. This process involves the cleavage of the ester bond in the presence of water to yield its constituent alcohol (phenol) and carboxylic acid (octanoic acid). The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of catalysts.

Effect of pH

Ester hydrolysis can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is at its minimum in the neutral pH range and increases significantly under acidic or alkaline conditions. While specific quantitative data for the hydrolytic half-life of this compound across various pH values is not extensively available in the literature, the general principle of ester hydrolysis suggests that its persistence will be lower in alkaline waters.[1]

Effect of Temperature

An increase in temperature generally accelerates the rate of chemical reactions, including the hydrolysis of esters. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation. While specific Arrhenius parameters for this compound hydrolysis are not readily found, studies on the hydrolysis of a similar compound, phenyl acetate, have demonstrated a clear temperature-dependent kinetic profile.[3] It is crucial to store this compound at recommended cool temperatures to minimize thermal degradation.

Effect of Light

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation. Aromatic compounds, in general, are susceptible to photodegradation. To mitigate this, it is recommended to store this compound in light-resistant containers.

Oxidative Degradation

While hydrolysis is the most common degradation pathway, oxidation can also occur, particularly if the molecule contains susceptible functional groups or is stored in the presence of oxidizing agents. Storing this compound under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

A general workflow for investigating the degradation pathways of a compound like this compound is illustrated below.

Figure 1: A logical workflow for conducting forced degradation studies to identify degradation products and elucidate degradation pathways for this compound.

Recommended Storage and Handling

Based on available safety data sheets and general chemical principles, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

-

Temperature: Store in a cool location.[1] While a specific temperature range is often not provided, refrigerated storage (2-8 °C) is a common practice for preserving the integrity of organic esters.

-

Atmosphere: Keep the container tightly sealed to prevent the ingress of moisture and air.[1] For long-term storage or for high-purity applications, storing under an inert gas like nitrogen or argon is advisable to prevent oxidation.

-

Light: Protect from light by storing in an amber or opaque container.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, refrigerated (2-8 °C) | To minimize thermal degradation and slow down hydrolysis. |

| Light | Protect from light (amber/opaque container) | To prevent photochemical degradation. |

| Atmosphere | Tightly sealed container, consider inert gas | To prevent hydrolysis and oxidation. |

| pH | Store in a neutral environment | To minimize acid or base-catalyzed hydrolysis. |

| Incompatibilities | Avoid strong acids, bases, and oxidizing agents | To prevent chemical reactions and degradation. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[4][5]

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a specified period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat at an elevated temperature (e.g., 70 °C).

-

Photolytic Degradation: Expose the sample solution to UV and/or visible light in a photostability chamber.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method.

The diagram below illustrates a typical experimental workflow for a stability study.

Figure 2: A generalized experimental workflow for conducting a stability study of this compound.

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a commonly used technique for this purpose.

Example HPLC Method Parameters (to be optimized for this compound):

| Parameter | Example Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water (with a possible acid modifier like formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the UV spectrum of this compound |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products.[1]

Example GC-MS Method Parameters (to be optimized for this compound):

| Parameter | Example Specification |

| Column | A non-polar or medium-polar capillary column (e.g., 5% phenyl-polymethylsiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient program, for example, starting at 50 °C and ramping up to 300 °C. |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. The primary degradation pathway is hydrolysis, which is influenced by pH, temperature, and light. Proper storage in a cool, dark, and dry place in a tightly sealed container is essential to maintain its integrity. For comprehensive stability analysis, forced degradation studies coupled with the development and validation of a stability-indicating analytical method, such as HPLC or GC-MS, are recommended. This guide provides a foundational framework for understanding and managing the stability of this compound. However, it is important to note that specific quantitative stability data for this compound is limited in the public domain, and the information provided on degradation kinetics is based on structurally similar compounds. Therefore, for critical applications, it is highly recommended to perform in-house stability studies to determine the specific shelf-life under the intended storage and use conditions.

References

- 1. This compound | 5457-78-3 | Benchchem [benchchem.com]

- 2. This compound | C14H20O2 | CID 229895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pharmtech.com [pharmtech.com]

- 6. A Validated Stability-Indicating HPLC-PDA Method for Tolnaftate: Identification, Characterization and In Silico Toxicity Predictions of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Phenyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl octanoate, a significant compound in various research and development applications. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a logical framework for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 - 7.20 | m | 5H | Ar-H |

| 2.58 | t, J = 7.5 Hz | 2H | -C(=O)-CH₂- |

| 1.76 | p | 2H | -C(=O)-CH₂-CH₂ - |

| 1.43 - 1.25 | m | 8H | -(CH₂)₄- |

| 0.89 | t, J = 6.8 Hz | 3H | -CH₃ |

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O |

| 150.8 | Ar-C -O |

| 129.4 | Ar-C H (ortho) |

| 125.8 | Ar-C H (para) |

| 121.6 | Ar-C H (meta) |

| 34.4 | -C(=O)-C H₂- |

| 31.6 | -(C H₂)₅- |

| 29.1 | -(C H₂)₅- |

| 25.0 | -(C H₂)₅- |

| 22.6 | -C H₂-CH₃ |

| 14.0 | -C H₃ |

Note: Data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3070 - 3040 | C-H Stretch | Aromatic |

| 2955 - 2855 | C-H Stretch | Aliphatic |

| 1758 | C=O Stretch | Ester |

| 1593 | C=C Stretch | Aromatic Ring |

| 1492 | C=C Stretch | Aromatic Ring |

| 1220 - 1000 | C-O Stretch | Ester |

| 980 - 490 | C-H Bend | Aromatic |

Source: Compiled from typical values for phenyl esters.[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 127 | [CH₃(CH₂)₆CO]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Source: Compiled from spectral databases.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans is necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography: A small volume of the sample solution is injected into the GC inlet, where it is vaporized. The volatile components are separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.

-

Mass Spectrometry: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum shows the relative abundance of the different fragment ions. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. The fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Technical Guide to the Safe Handling of Phenyl Octanoate and Phenethyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for phenyl octanoate and the closely related compound, phenethyl octanoate. Due to the greater availability of detailed safety information for phenethyl octanoate, this guide will focus primarily on this compound while presenting comparative data for this compound where available.

Chemical Identification and Properties

It is crucial to distinguish between this compound and phenethyl octanoate, as they are distinct chemical entities with different identifiers.

Table 1: Chemical Identification

| Identifier | This compound | Phenethyl Octanoate (2-Phenylethyl Octanoate) |

| CAS Number | 5457-78-3[1] | 5457-70-5[2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₂₀O₂[1] | C₁₆H₂₄O₂[2][3][8] |

| IUPAC Name | This compound[1] | 2-phenylethyl octanoate[8] |

| Synonyms | Octanoic acid, phenyl ester[1] | Phenethyl caprylate, 2-Phenylethyl caprylate, Benzylcarbinyl octanoate[2][6][8] |

The physical and chemical properties of these compounds are summarized below. This data is essential for understanding their behavior under various laboratory conditions.

Table 2: Physical and Chemical Properties

| Property | This compound | Phenethyl Octanoate |

| Molecular Weight | 220.31 g/mol [1] | 248.36 g/mol [3][4][8] |

| Appearance | - | Colourless oily liquid[2][8] |

| Odor | - | Mild, fruity, wine-like[2][4][8] |

| Boiling Point | - | 295-296 °C at 760 mmHg[4][6][7][8] |

| Flash Point | - | >110 °C (>230 °F)[6] |

| Density | - | 0.947 g/mL at 25 °C[4][7] |

| Vapor Pressure | - | 0.000107 mmHg at 25°C[2][6] |

| Refractive Index | - | 1.483 at 20°C[4][7] |

Hazard Identification and Classification

According to aggregated GHS information from multiple suppliers, phenethyl octanoate is not classified as a hazardous substance.[3][8] One safety data sheet explicitly states that the substance is not classified as hazardous in accordance with Regulation 29 CFR 1910.1200(d).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[8][9]

Experimental Protocols and Safety Assessment

Detailed experimental reports for the toxicological evaluation of this compound and phenethyl octanoate are not publicly available. However, the safety assessment of chemical substances like these is typically conducted following internationally recognized methodologies, such as the OECD Guidelines for the Testing of Chemicals.[1][2][3][8] These guidelines provide standardized procedures for evaluating potential health and environmental effects.

Key toxicological endpoints that are typically evaluated include:

-

Acute Toxicity: Assesses the effects of a single, high-dose exposure. For substances not expected to be highly toxic, a "limit test" is often performed, where a high dose (e.g., 5 g/kg of body weight) is administered to a small group of animals.[5]

-

Skin Corrosion/Irritation: Evaluates the potential of a substance to cause irreversible or reversible skin damage.

-

Serious Eye Damage/Irritation: Determines the potential for a substance to cause tissue damage in the eye.

-

Genotoxicity: A battery of tests to assess the potential of a substance to damage genetic material.

-

Repeated Dose Toxicity: Examines the effects of long-term, repeated exposure to a substance.

For flavoring agents like phenethyl octanoate, evaluations by bodies such as JECFA and the European Food Safety Authority (EFSA) often rely on a weight-of-evidence approach, considering data on the substance itself, as well as on structurally related compounds (read-across).[6]

Handling and Storage Precautions

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound or phenethyl octanoate.

Safe Handling Practices

-

Work in a well-ventilated area. For procedures that may generate aerosols, use a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]

-

Avoid sources of ignition such as heat, sparks, and open flames.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

The substance is classified as a combustible liquid (Storage Class 10).[4][7]

Emergency Procedures

First-Aid Measures

The following decision tree outlines the appropriate first-aid response in case of accidental exposure.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 4. rrma-global.org [rrma-global.org]

- 5. fda.gov [fda.gov]

- 6. phenethyl octanoate, 5457-70-5 [thegoodscentscompany.com]

- 7. Phenethyl octanoate | C16H24O2 | CID 229888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. fiveable.me [fiveable.me]

A Technical Guide to the Biological Synthesis of Phenyl Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological synthesis pathways of phenyl esters, valuable compounds with applications in the pharmaceutical, fragrance, and food industries. The guide details both enzymatic and microbial production strategies, providing a comprehensive overview of the enzymes, precursor pathways, and reaction conditions involved. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methodologies are provided.

Introduction to Phenyl Esters and their Biological Synthesis

Phenyl esters are a class of organic compounds characterized by an ester functional group attached to a phenyl ring. Their diverse applications, from active pharmaceutical ingredients to flavor and fragrance compounds, have driven the demand for sustainable and efficient synthesis methods. Biological synthesis, utilizing either isolated enzymes or whole-cell microbial systems, offers a green alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions.

This guide focuses on two primary approaches for the biological synthesis of phenyl esters:

-

Enzymatic Synthesis: This method employs isolated enzymes, such as lipases, ligases, and acyltransferases, to catalyze the esterification of a phenyl-containing alcohol or acid.

-

Microbial Fermentation: This approach utilizes genetically engineered microorganisms to produce phenyl esters from simple carbon sources through rationally designed metabolic pathways.

Precursor Biosynthesis: The Phenylpropanoid and Shikimate Pathways

The aromatic precursors for phenyl ester synthesis are primarily derived from the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine.[1][2][3][4][5] L-phenylalanine then serves as the entry point into the phenylpropanoid pathway , which generates a wide array of phenolic compounds that can be precursors to phenyl esters.[6]

The Shikimate Pathway: From Simple Sugars to Chorismate

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate through a seven-step enzymatic cascade.[2][4][5] Chorismate is the final common precursor for all three aromatic amino acids.

From Chorismate to L-Phenylalanine

The conversion of chorismate to L-phenylalanine involves the following key enzymatic steps:

-

Chorismate Mutase: Catalyzes the Claisen rearrangement of chorismate to prephenate.[4]

-

Prephenate Dehydratase: Converts prephenate to phenylpyruvate.

-

Aminotransferase: Catalyzes the transamination of phenylpyruvate to L-phenylalanine.

The following diagram illustrates the biosynthesis of L-phenylalanine from chorismate.

Enzymatic Synthesis of Phenyl Esters

The direct enzymatic esterification of phenolic compounds offers a highly selective and efficient route to phenyl esters. Several classes of enzymes have been successfully employed for this purpose.

Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous environments. Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B) and CALB, are widely used due to their stability and reusability.[7][8][9][10][11]

Quantitative Data for Lipase-Catalyzed Phenyl Ester Synthesis

| Phenyl Ester Product | Enzyme | Acyl Donor/Alcohol | Solvent | Temp (°C) | Conversion/Yield | Reference |

| Propyl-phenyl acetate | Immobilized Candida antarctica lipase-B (CAL-B) | Benzoic acid & n-propanol | Heptane | 40 | 96.1% Conversion | [12] |

| 4-Hydroxybenzyl hexanoate | Immobilized Candida antarctica lipase B (CALB) | Hexanoic acid & 4-hydroxybenzyl alcohol | tert-Butyl methyl ether | 37 | 50-80% Conversion | [9][13] |

| 2-Hydroxybenzyl hexanoate | Immobilized Candida antarctica lipase B (CALB) | Hexanoic acid & 2-hydroxybenzyl alcohol | tert-Butyl methyl ether | 37 | 50-80% Conversion | [9][13] |

| 4-Methoxybenzyl hexanoate | Immobilized Candida antarctica lipase B (CALB) | Hexanoic acid & 4-methoxybenzyl alcohol | tert-Butyl methyl ether | 37 | 50-80% Conversion | [9][13] |

| Vanillyl hexanoate | Immobilized Candida antarctica lipase B (CALB) | Hexanoic acid & vanillyl alcohol | tert-Butyl methyl ether | 37 | 50-80% Conversion | [9][13] |

| Phenethyl acetate | Novozym 435 | Acetic anhydride & Phenethyl alcohol | - | - | 99.12% Conversion | [14] |

| Phenethyl acetate | Novozym 435 | Vinyl acetate & Phenethyl alcohol | - | - | 98.44% Conversion | [14] |

| Ethyl phenylacetate | Yarrowia lipolytica biomass | Phenylacetic acid & ethanol | Isooctane | 37 | Low Conversion | [7] |

| Ethyl 3-phenylpropanoate | Yarrowia lipolytica biomass | 3-Phenylpropanoic acid & ethanol | Isooctane | 37 | 95% Conversion | [7] |

Ligase-Catalyzed Esterification

ATP-dependent ligases represent a novel class of enzymes for phenyl ester synthesis. For instance, the ligase ClxA from Clostridium cavendishii has been shown to effectively catalyze the formation of phenyl benzoate esters from acid and phenol substrates in an aqueous medium.[15]

Quantitative Data for Ligase-Catalyzed Phenyl Ester Synthesis

| Phenyl Ester Product | Enzyme | Substrates | Solvent | Temp (°C) | Conversion | Reference |

| Phenyl benzoate | ClxA | Benzoic acid & Phenol | Aqueous (50 mM KPi pH 7.5) | 37 | ~5% | [16] |

| 4-Hydroxyphenyl benzoate | ClxA | Benzoic acid & 4-Hydroxyphenol | Aqueous (50 mM KPi pH 7.5) | 37 | ~10% | [16] |

Microbial Synthesis of Phenyl Esters via Metabolic Engineering

Metabolic engineering of microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, has enabled the de novo biosynthesis of various phenyl esters from simple sugars. This approach involves the construction of artificial metabolic pathways to convert central metabolites into the desired products.

Biosynthesis of 2-Phenylethylacetate (2-PEAc) in E. coli

A prominent example is the production of 2-phenylethylacetate (2-PEAc), a valuable fragrance compound. The biosynthetic pathway typically starts from L-phenylalanine and involves a four-step enzymatic cascade.[14][17][18]

-

Aminotransferase (ARO8): Converts L-phenylalanine to phenylpyruvate.

-

2-Keto Acid Decarboxylase (KDC): Decarboxylates phenylpyruvate to phenylacetaldehyde.

-

Aldehyde Reductase (YjgB): Reduces phenylacetaldehyde to 2-phenylethanol (2-PE).

-

Alcohol Acetyltransferase (ATF1): Esterifies 2-PE with acetyl-CoA to produce 2-PEAc.

The following diagram illustrates the engineered pathway for 2-PEAc production in E. coli.

References

- 1. researchgate.net [researchgate.net]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikimate and Phenylalanine Biosynthesis in the Green Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 5. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 7. Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization [mdpi.com]

- 8. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Fermentation Titer Optimization and Impact on Energy and Water Consumption during Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering of Escherichia coli for production of 2‐Phenylethylacetate from L‐phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. Metabolic engineering of Escherichia coli for production of 2-Phenylethylacetate from L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Historical Research of Phenyl Octanoate

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of phenyl octanoate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and visualizations of chemical processes.

Introduction

This compound (CAS 5457-78-3) is an organic compound classified as a fatty acid ester. It is a colorless oily liquid with a mild, fruity, wine-like odor. While the specific historical moment of its "discovery" is not well-documented, as is common for many synthetic esters, its existence is predicated on the foundational principles of organic synthesis, particularly esterification reactions developed in the 19th century. Historical research has primarily focused on its synthesis, characterization, and application as a flavoring and fragrance agent. A structurally related compound, phenethyl octanoate, is also found in some natural products like wine and spirits.

Physicochemical Properties

The physical and chemical properties of this compound and the related phenethyl octanoate are summarized below. This data is crucial for understanding the behavior of the compound in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| CAS Number | 5457-78-3 | [1][2][3][4] |

| Boiling Point | 302.5 °C at 760 mmHg | [3] |

| Density | 0.974 g/cm³ | [3] |

| Refractive Index | 1.49 | [3] |

| Flash Point | 108.6 °C | [3] |

| Vapor Pressure | 0.000984 mmHg at 25°C | [3] |

Table 2: Physicochemical Properties of Phenethyl Octanoate

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂ | [5][6] |

| Molecular Weight | 248.36 g/mol | [6] |

| CAS Number | 5457-70-5 | [5][7] |

| Boiling Point | 295-296 °C at 760 mmHg | [7] |

| Specific Gravity | 0.947 at 25 °C | [7] |

| Refractive Index | n20/D 1.483 | |

| Flash Point | > 110 °C | [7] |

| Vapor Pressure | 0.000107 mmHg at 25°C | [5][7] |

Historical Synthesis and Experimental Protocols

The primary method for synthesizing this compound and other similar esters is through esterification. Below are detailed protocols for both a classic chemical synthesis approach and a more modern enzymatic method.

This method involves the acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (phenol).

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 mole of octanoic acid and 1.2 moles of phenol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 mole percent), to the mixture.

-

Reaction: Heat the mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and filter. The solvent is then removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Modern approaches often utilize enzymes for a more selective and environmentally friendly synthesis.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled shaker, combine 2-phenylethanol and an acyl donor such as octanoic acid or its ester (e.g., glyceryl trioctanoate) in an organic solvent like hexane.[8]

-

Enzyme Addition: Add a commercially available lipase, such as Lipozyme® RM IM, to the reaction mixture.[8] The enzyme concentration is typically around 5-7% (w/v).[8]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant shaking (e.g., 1400 rpm) for a specified duration (e.g., 2 to 24 hours).[8]

-

Monitoring and Analysis: The reaction progress can be monitored by taking samples at different time intervals and analyzing them using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product.[8]

-

Product Isolation: Once the desired conversion is achieved, the enzyme can be filtered off (if immobilized), and the solvent is evaporated. The product can be further purified using chromatography if necessary.

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the reaction mechanism.

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification.

Conclusion

While the exact "discovery" of this compound is not attributable to a single event, its synthesis and properties are well-understood within the framework of organic chemistry. The historical development of esterification techniques has enabled its production for various applications, primarily in the flavor and fragrance industries. Modern enzymatic methods offer a more sustainable and selective alternative to classical chemical synthesis. This guide provides the foundational technical information required for researchers and professionals working with this and similar ester compounds.

References

- 1. This compound | 5457-78-3 | Benchchem [benchchem.com]

- 2. This compound | C14H20O2 | CID 229895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemnet.com [chemnet.com]

- 4. This compound | 5457-78-3 [chemicalbook.com]

- 5. Phenethyl octanoate|lookchem [lookchem.com]

- 6. Phenethyl octanoate | C16H24O2 | CID 229888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. phenethyl octanoate, 5457-70-5 [thegoodscentscompany.com]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Potential Biological Activities of Phenyl Octanoate: A Technical Whitepaper

Disclaimer: This document summarizes the current, publicly available scientific information regarding the potential biological activities of phenyl octanoate. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed a notable scarcity of direct studies on the specific biological activities of this compound. Therefore, this guide draws upon data from structurally related compounds, such as other phenolic esters, phenylacetates, and the use of similar molecules as enzyme substrates, to infer potential areas of interest and provide a framework for future research. All data and protocols presented herein are from these related compounds and should not be directly attributed to this compound without further experimental validation.

Executive Summary

This compound is an ester formed from phenol and octanoic acid. While its primary applications have been in the chemical and fragrance industries, its structural motifs—a phenolic ring and a medium-chain fatty acid—are present in numerous biologically active molecules. This suggests that this compound itself may possess latent biological activities. This whitepaper explores these potential activities by examining evidence from related chemical classes, including antimicrobial, anti-inflammatory, cytotoxic, and enzymatic interactions. The aim is to provide a foundational resource for researchers looking to investigate the therapeutic potential of this compound.

Potential Antimicrobial Activity

Evidence from Related Phenolic Esters

Research on phenolic acid alkyl esters has demonstrated that their antimicrobial efficacy is influenced by the length of the alkyl chain. Generally, longer alkyl chains increase the lipophilicity of the molecule, enhancing its ability to disrupt bacterial cell membranes. A study on a series of phenolic acid alkyl esters showed activity against a range of microorganisms.[1]

Table 1: Antimicrobial Activity of Representative Phenolic Acid Esters (Quantitative Data for Related Compounds)

| Compound | Microorganism | MIC (mM) | Reference |

| Butyl 4-hydroxybenzoate | Escherichia coli | 2.5 | [1] |

| Butyl 4-hydroxybenzoate | Pseudomonas aeruginosa | 5 | [1] |

| Butyl 4-hydroxybenzoate | Staphylococcus aureus | 1.2 | [1] |

| Butyl 4-hydroxybenzoate | Candida albicans | 1.2 | [1] |

| Butyl 4-hydroxybenzoate | Aspergillus brasiliensis | 1.2 | [1] |

| Propyl 4-hydroxybenzoate | Staphylococcus aureus | 2.5 | [1] |

| Propyl 2,4-dihydroxybenzoate | Staphylococcus aureus | 2.5 | [1] |

This table presents data for related phenolic esters to illustrate the potential activity spectrum. The MIC for this compound is undetermined.

Postulated Mechanism of Antimicrobial Action

The antimicrobial action of phenolic compounds is generally attributed to their ability to interact with and disrupt the microbial cell membrane. The lipophilic nature of the octanoate chain in this compound would be expected to facilitate its insertion into the lipid bilayer of bacterial membranes. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 6538) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-Inflammatory Activity

The anti-inflammatory properties of phenylpropanoids and other phenolic compounds are well-established.[2] These compounds can modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the production of cytokines. While this compound has not been directly studied, its constituent parts suggest a potential for similar activity.

Inhibition of Pro-inflammatory Mediators

Many phenolic compounds exert anti-inflammatory effects by inhibiting enzymes like COX-1 and COX-2, which are responsible for prostaglandin synthesis, or by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of a Representative Phenylpropanoid (Quantitative Data for a Related Compound)

| Compound | Assay | Target Cell/Enzyme | IC50 | Reference |

| Cinnamaldehyde | Nitric Oxide Production | RAW 264.7 cells | 8 mM | [2] |

| Cinnamaldehyde | NF-κB Transcriptional Activity | RAW 264.7 cells | 22 mM | [2] |

This table provides data for a related compound to illustrate potential anti-inflammatory effects. The IC50 for this compound is undetermined.

Postulated Anti-Inflammatory Signaling Pathway

A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Experimental Protocol: In Vitro Cytokine Release Assay

This protocol describes a method to assess the effect of a compound on the release of pro-inflammatory cytokines from immune cells.

-

Cell Culture: A monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Compound Treatment: The differentiated cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Supernatant Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The results are compared to stimulated cells that were not treated with the compound.

Potential Cytotoxicity and Anticancer Activity

The cytotoxicity of various phenolic and phenyl-containing compounds against cancer cell lines has been documented. These compounds can induce apoptosis (programmed cell death) through various mechanisms.

Evidence from Related Compounds

Studies on synthetic phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the sub-micromolar range.[3] These effects were linked to the induction of apoptosis.

Table 3: Cytotoxicity of Representative Phenylacetamide Derivatives (Quantitative Data for Related Compounds)

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [3] |

| Phenylacetamide 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [3] |

| Phenylacetamide 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [3] |

| Phenylacetamide 3j | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | [3] |

This table presents data for related compounds to illustrate potential cytotoxicity. The IC50 for this compound is undetermined.

Postulated Apoptosis Induction Pathway

This compound, if cytotoxic, might induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: The media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Enzymatic Interactions

While not a therapeutic activity in itself, the interaction of this compound with enzymes is a key biological activity. Its ester linkage makes it a potential substrate for hydrolases, such as lipases and esterases.

Substrate for Hydrolases

There is evidence that structurally similar p-nitrophenyl esters, including p-nitrothis compound, are substrates for bacterial serine hydrolases.[4] This suggests that this compound could be hydrolyzed by various microbial and mammalian esterases. This property is relevant for its metabolism, potential use in prodrug design, and as a tool for enzyme characterization.

Table 4: Enzymatic Hydrolysis of a Related Substrate (Qualitative Data)

| Enzyme | Substrate | Activity Observed | Reference |

| De novo designed lipase (1a8uD1–M8) | p-Nitrothis compound | Measurable hydrolysis | [4] |

| De novo designed lipase (1a8uD1–M8) | Glycerol trioctanoate | Measurable hydrolysis | [4] |

This table indicates that esters of octanoic acid are substrates for certain hydrolases. The specific kinetic parameters for this compound are undetermined.

Experimental Protocol: Lipase Activity Assay

This protocol describes a spectrophotometric method to measure the hydrolysis of this compound by a lipase.

-

Reagent Preparation: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0) and a stock solution of this compound in a water-miscible solvent like acetonitrile. Prepare a solution of the lipase to be tested.

-

Assay Setup: In a cuvette, combine the buffer and the this compound substrate solution.

-

Reaction Initiation: Add the lipase solution to the cuvette to start the reaction.

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at a wavelength corresponding to the phenol product (approximately 270 nm) over time using a spectrophotometer.

-

Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, and cytotoxic agent. The presence of both a phenolic group and a medium-chain fatty acid ester suggests multiple avenues for biological interaction.

Future research should focus on:

-

Systematic Screening: Performing in vitro assays to determine the MIC values of this compound against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Evaluation: Assessing its ability to inhibit key inflammatory mediators and pathways, such as COX enzymes and cytokine production in relevant cell models.

-

Cytotoxicity Profiling: Evaluating its IC50 values against various cancer cell lines and investigating its pro-apoptotic potential.

-

Enzyme Kinetics: Characterizing its interaction with various hydrolases to understand its metabolic fate and potential for enzyme inhibition.

The data and protocols presented in this whitepaper, derived from analogous compounds, offer a solid foundation and a clear roadmap for initiating such investigations. The exploration of this compound's biological activities could uncover a novel and versatile therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Submitting Phenyl Octanoate to the National Cancer Institute's Developmental Therapeutics Program

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process for submitting a compound, such as phenyl octanoate, to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) for preclinical anticancer screening. While specific submission data for this compound is not publicly available, this document outlines the established procedures, from initial compound submission to the interpretation of screening data, to aid researchers in navigating this critical step in drug discovery.

The NCI Developmental Therapeutics Program (DTP)

The DTP's mission is to facilitate the discovery and development of novel cancer therapeutic agents.[1] A cornerstone of this program is the NCI-60 Human Tumor Cell Line Screen, a service offered free of charge to eligible investigators from academic, government, and industrial institutions.[2] This screen assesses the anti-cancer activity of small molecules and natural products against a panel of 60 diverse human cancer cell lines.[3]

Compound Submission to the DTP

The submission of a compound like this compound for NCI-60 screening is a multi-step process managed through an online portal.[2]

2.1. Account Creation and Compound Submission:

Researchers must first create an account on the DTP Compound Submission Application, providing their name, institution, and contact information.[4] Once an account is approved, the researcher can submit their compound by providing:

-

Chemical Structure: This can be drawn directly in the portal or uploaded as a .mol file.[2]

-

Stereochemistry [2]

-

Molecular Weight [2]

-

Physical State [2]

-

Institutional Signatory Details: The name and email of an individual authorized to execute the necessary agreements.[2]

2.2. Confidentiality Agreement:

A Confidentiality Data Agreement/Material Transfer Agreement (CDA/MTA) must be executed by the institution's signatory. The DTP will only review the submission after this agreement is in place.[4]

2.3. Compound Selection and Shipment:

The NCI prioritizes compounds with structural diversity, drug-like properties, and novel mechanistic potential.[2] If a compound is selected for screening, the researcher will receive detailed instructions for shipping the sample. It is crucial not to send any compounds until explicitly instructed to do so.[2]

The NCI-60 Human Tumor Cell Line Screen: Experimental Protocol

The NCI-60 screen is a standardized, high-throughput assay designed to identify compounds with anti-proliferative activity.[5] The screen has been modernized to a 384-well plate format.[4]

3.1. Cell Line Panel:

The NCI-60 panel consists of 60 human cancer cell lines representing nine different types of cancer: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6]

3.2. Screening Methodology:

-

Cell Plating: Cells are inoculated into 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[5]

-

Incubation: The plates are incubated for 24 hours before the addition of the experimental compound.[5]

-

Time Zero (Tz) Measurement: A set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.[5]

-

Compound Addition: The submitted compound is initially tested at a single high concentration (10⁻⁵ M) across the full 60-cell line panel.[5]

-

Incubation Period: The cells are incubated with the compound for an additional 48 hours.[7]

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

After incubation, the cells are fixed with TCA.[5]

-

The supernatant is discarded, and the plates are washed and air-dried.[5]

-

Sulforhodamine B (SRB) solution is added to stain the cellular proteins.[5]

-

Unbound dye is washed away, and the plates are air-dried again.[5]

-

The bound SRB is solubilized, and the absorbance is read on an automated plate reader.

-

3.3. Five-Dose Screening:

Compounds that show significant growth inhibition in the initial single-dose screen are advanced to a five-dose screen, where they are tested against the 60 cell lines at five different concentrations.[5]

Data Presentation and Interpretation

The results of the NCI-60 screen are provided to the researcher through the DTP submission portal.[2] The data is typically presented in a table and a graphical "mean graph" format.

4.1. Quantitative Data:

The primary data points are expressed as the percentage of cell growth relative to untreated controls.[5] This allows for the determination of:

-

Growth Inhibition (GI₅₀): The concentration of the compound that causes 50% inhibition of cell growth.

-

Total Growth Inhibition (TGI): The concentration that completely inhibits cell growth.

-

Lethal Concentration (LC₅₀): The concentration that kills 50% of the cells.[7]

Below is a hypothetical example of how NCI-60 screening data for this compound might be presented.

| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | >100 | >100 | >100 |

| K-562 | Leukemia | 85.3 | >100 | >100 |

| MOLT-4 | Leukemia | 92.1 | >100 | >100 |

| NSCL Cancer | ||||

| A549/ATCC | NSCL | 75.6 | 98.2 | >100 |

| EKVX | NSCL | 68.4 | 89.1 | >100 |

| Colon Cancer | ||||

| COLO 205 | Colon | 55.2 | 76.8 | 95.3 |

| HCT-116 | Colon | 61.7 | 82.4 | >100 |

| Breast Cancer | ||||

| MCF7 | Breast | 48.9 | 69.5 | 88.1 |

| MDA-MB-231 | Breast | 52.3 | 73.1 | 91.7 |

4.2. COMPARE Analysis:

A key feature of the DTP is the COMPARE algorithm. This tool compares the pattern of growth inhibition of the submitted compound to a database of thousands of other compounds with known mechanisms of action. A high correlation in the pattern of activity can suggest a similar mechanism of action.[8]

Visualizing Workflows and Pathways

5.1. NCI-DTP Compound Submission and Screening Workflow

The following diagram illustrates the overall workflow for submitting a compound to the NCI's Developmental Therapeutics Program.

5.2. Potential Signaling Pathways for this compound

As a fatty acid ester, this compound may influence cellular signaling pathways involved in lipid metabolism, which are often dysregulated in cancer. The diagram below illustrates a generalized view of how fatty acids can impact key cancer-related signaling pathways.

Conclusion

The NCI's Developmental Therapeutics Program offers an invaluable resource for the preclinical evaluation of potential anticancer compounds. By understanding the submission process, the experimental methodology of the NCI-60 screen, and the interpretation of the resulting data, researchers can effectively leverage this program to advance their drug discovery efforts. For any researcher with a novel compound such as this compound, the DTP provides a standardized and rigorous platform to assess its potential as a future cancer therapeutic.

References

- 1. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Compound Submission Application [dtp.cancer.gov]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]

- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NCI-60 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Phenyl Octanoate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of phenyl octanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the esterification of phenol and octanoic acid, catalyzed by a lipase enzyme. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions with high selectivity. These notes cover the selection of lipases, optimization of reaction parameters, and analytical methods for product quantification. Detailed experimental protocols and data are presented to guide researchers in successfully synthesizing this compound in a laboratory setting.

Introduction

This compound is an aromatic ester known for its fruity and floral aroma, making it a desirable compound in the food and cosmetic industries. Enzymatic synthesis of such esters using lipases (triacylglycerol hydrolases, EC 3.1.1.3) has gained significant attention due to its numerous advantages over chemical methods. Lipases are highly specific, operate under mild conditions, and are environmentally friendly. Immobilized lipases, in particular, offer enhanced stability and reusability, making the process more cost-effective.

The synthesis of this compound can be achieved via direct esterification of phenol with octanoic acid or through transesterification. The choice of lipase, reaction medium, and other process parameters are critical for achieving high conversion and yield. This document outlines the key considerations and provides a framework for the development and optimization of this biocatalytic process.

Data Presentation

Table 1: Comparison of Different Lipases for Ester Synthesis

| Lipase Source | Immobilized/Soluble | Acyl Donor | Solvent | Conversion/Yield (%) | Reference |

| Rhizomucor miehei (Lipozyme® RM IM) | Immobilized | Glyceryl trioctanoate | Hexane | 80% (for phenethyl octanoate) | [1][2] |

| Rhizomucor miehei (Palatase® 20000 L) | Soluble | Octanoic acid | Hexane | 67.3% (after 24h for phenethyl octanoate) | [1][2] |

| Candida antarctica lipase B (Novozym® 435) | Immobilized | Various | Organic Solvents/Solvent-free | High yields reported for various esters | [3][4][5] |

| Candida rugosa | Soluble/Immobilized | Octanoic acid | n-Hexane | - | [1] |

| Aspergillus niger | Soluble/Immobilized | Octanoic acid | n-Hexane | - | [1] |

Table 2: Optimized Reaction Conditions for this compound Synthesis (Adapted from Phenethyl Octanoate Synthesis)

| Parameter | Optimal Value | Range Tested | Reference |

| Enzyme | Lipozyme® RM IM | - | [1][2] |

| Acyl Donor | Octanoic Acid | - | [1] |

| Alcohol | Phenol | - | - |

| Molar Ratio (Phenol:Octanoic Acid) | 1:1 to 1:4 | 1:1 to 1:5 | [6] |

| Enzyme Concentration | 7% (w/v) | 2-7% | [1][2] |

| Temperature | 30-50°C | 30-60°C | [1][7] |

| Reaction Time | 2-24 hours | 60-120 min for initial optimization | [1] |

| Solvent | n-Hexane | Hexane, tert-butanol, solvent-free | [1][2] |

| Agitation Speed | 200 rpm | - | [8] |